molecular formula C16H15FN2O B2836509 1-[(2-FLUOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE CAS No. 637745-59-6

1-[(2-FLUOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B2836509
CAS No.: 637745-59-6
M. Wt: 270.307
InChI Key: DRUAERDMFRGERY-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]-2-(methoxymethyl)-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core substituted at position 1 with a 2-fluorophenylmethyl group and at position 2 with a methoxymethyl group.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-(methoxymethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O/c1-20-11-16-18-14-8-4-5-9-15(14)19(16)10-12-6-2-3-7-13(12)17/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUAERDMFRGERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzylamine and o-phenylenediamine as the primary starting materials.

    Formation of Benzimidazole Core: The reaction between 2-fluorobenzylamine and o-phenylenediamine under acidic conditions leads to the formation of the benzimidazole core.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorobenzyl)-2-(methoxymethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(2-Fluorobenzyl)-2-(methoxymethyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, while the methoxymethyl group increases its lipophilicity, facilitating its passage through cell membranes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular pathways and biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Analogs

The benzodiazole scaffold is structurally related to benzimidazoles, indazoles, and triazoles. Key differences include:

  • Benzimidazoles (): These feature fused benzene and imidazole rings. Substitutions at similar positions (e.g., fluorophenyl groups) are common, but the presence of a triazole moiety in derivatives can enhance binding to biological targets like enzymes or receptors .
  • Benzotriazoles (): Derivatives such as 2-(Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl) phenol are used as UV stabilizers due to bulky substituents, contrasting with the target compound’s smaller methoxymethyl group .

Substituent-Specific Comparisons

Compound Name Core Structure Key Substituents Molecular Weight Potential Application
Target Compound 1H-1,3-Benzodiazole 1: 2-Fluorophenylmethyl; 2: Methoxymethyl ~271.31 Research chemical (hypothetical)
1-[(2-Chlorophenyl)methyl]-5-methyl-1H-... () 1H-1,3-Benzodiazole 1: 2-Chlorophenylmethyl; 2: Thiol 296.8 Pharmaceutical intermediate
Etofenprox () Benzene derivative Complex ether substituents ~376.4 Insecticide
Bromuconazole () Triazole Bromo and dichlorophenyl groups ~377.1 Fungicide
  • Fluorine vs. Chlorine: The target compound’s 2-fluorophenylmethyl group (vs.
  • Methoxymethyl vs. Thiol : The methoxymethyl group at position 2 improves hydrophilicity compared to a thiol, which is more reactive and prone to oxidation .

Functional Group Impact

  • Methoxymethyl Group : Enhances solubility (logP reduction) and may serve as a hydrogen bond acceptor, influencing interactions with biological targets.

Research Findings and Hypotheses

While direct studies on the target compound are absent, inferences from analogs suggest:

  • Agrochemical Potential: Fluorinated benzodiazoles (e.g., etofenprox in ) are pesticidal, implying the target compound could exhibit similar activity with modified selectivity due to its substituents .
  • Medicinal Chemistry : The methoxymethyl group’s similarity to carboxamide derivatives () hints at possible kinase or protease inhibition, though experimental validation is needed .

Biological Activity

1-[(2-Fluorophenyl)methyl]-2-(methoxymethyl)-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a benzodiazole core substituted with a fluorophenyl and methoxymethyl groups, which are critical for its biological activity. The structural formula is as follows:

C15H15FN2O\text{C}_{15}\text{H}_{15}\text{F}\text{N}_2\text{O}

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities, including:

  • Anticancer Properties : Studies have shown that benzodiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the fluorophenyl group enhances its interaction with biological targets related to cancer progression.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.
  • Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce inflammation in preclinical models, indicating a possible therapeutic role in inflammatory diseases.

The exact mechanisms by which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival pathways.
  • Interaction with Receptors : The compound may bind to specific receptors in the central nervous system or immune cells, modulating their activity.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various benzodiazole derivatives, including this compound. It was found to significantly inhibit the proliferation of breast cancer cells in vitro, with an IC50 value indicative of potent activity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Data Tables

Biological ActivityIC50/ MIC ValuesReference
Anticancer (breast)IC50 = 15 µM[Study on Benzodiazoles]
Antimicrobial (S. aureus)MIC = 32 µg/mL[Antimicrobial Research]
Anti-inflammatoryNot quantified[Inflammation Study]

Q & A

Q. What are the optimal synthetic routes for preparing 1-[(2-Fluorophenyl)methyl]-2-(methoxymethyl)-1H-1,3-benzodiazole, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step reactions starting with the benzodiazole core. Key steps include:

  • N-Alkylation : Introduce the 2-fluorobenzyl group via alkylation using 2-fluorobenzyl bromide under basic conditions (e.g., NaH in DMF) .
  • Substitution at Position 2 : Methoxymethylation via nucleophilic substitution or coupling reactions, using methoxymethyl chloride and a catalyst like K₂CO₃ .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by HPLC to confirm purity (>98%) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl methyl protons at δ 4.8–5.2 ppm, methoxymethyl at δ 3.3–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₆H₁₄FN₂O: 285.1103) .
  • X-ray Crystallography : If crystalline, analyze bond angles and packing to validate stereoelectronic effects .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Neurotransmitter Receptor Binding : Radioligand displacement assays targeting GABAₐ or serotonin receptors due to benzodiazole’s known interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2-fluorophenyl and methoxymethyl groups?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., 3-fluorophenyl, ethoxymethyl) .
  • Biological Testing : Compare IC₅₀/MIC values to identify critical substituents. For example, 2-fluorophenyl may enhance blood-brain barrier penetration via lipophilicity .
  • Data Table :
DerivativeSubstituent (Position 1)Substituent (Position 2)IC₅₀ (μM, HeLa)LogP
Parent2-FluorophenylMethoxymethyl12.32.8
Analog 13-FluorophenylMethoxymethyl45.72.6
Analog 22-FluorophenylEthoxymethyl18.93.1

Q. How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to GABAₐ receptors. The fluorophenyl group may occupy a hydrophobic pocket, while the methoxymethyl enhances hydrogen bonding .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • Pharmacophore Mapping : Identify essential features (e.g., aromatic rings, hydrogen bond acceptors) using Schrödinger .

Q. How should researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Standardize Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., 10% FBS, 37°C) .
  • Orthogonal Validation : Confirm antitumor activity via both 2D monolayer and 3D spheroid models to address microenvironmental variability .
  • Meta-Analysis : Pool data from multiple studies using fixed-effects models to account for experimental noise .

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